molecular formula C5H11NO B2950864 ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol CAS No. 102225-89-8

((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol

Cat. No.: B2950864
CAS No.: 102225-89-8
M. Wt: 101.149
InChI Key: CVFJLNNLCHRICT-CRCLSJGQSA-N
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Description

((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol is a chiral compound with a cyclopropyl ring, an aminomethyl group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol typically involves the following steps:

    Cyclopropanation: The formation of the cyclopropyl ring can be achieved through the reaction of an alkene with a carbene precursor.

    Aminomethylation: Introduction of the aminomethyl group can be done using a Mannich reaction, where formaldehyde, an amine, and a carbonyl compound react to form the aminomethyl group.

    Hydroxylation: The hydroxyl group can be introduced through a reduction reaction, such as the reduction of a ketone or aldehyde precursor.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of chiral catalysts or chiral resolution techniques to obtain the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the aminomethyl group may produce a primary amine.

Scientific Research Applications

Chemistry

In chemistry, ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the study of stereochemistry and chiral catalysis.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions and the effects of chirality on biological activity. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its unique structure allows for the design of selective ligands for specific biological targets, such as receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to a specific receptor or enzyme, modulating its activity. The molecular targets and pathways involved can vary, but the compound’s chirality often plays a crucial role in its biological effects.

Comparison with Similar Compounds

Similar Compounds

    ((1S,2S)-2-(Aminomethyl)cyclopropyl)methanol: This enantiomer has a similar structure but different stereochemistry, which can lead to different biological activities.

    Cyclopropylmethanol: Lacks the aminomethyl group, making it less versatile in chemical reactions.

Uniqueness

((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol is unique due to its specific stereochemistry, which can significantly influence its reactivity and biological activity. Its combination of a cyclopropyl ring, aminomethyl group, and hydroxyl group provides a versatile scaffold for the synthesis of various derivatives and the study of chiral effects in chemical and biological systems.

Properties

IUPAC Name

[(1R,2S)-2-(aminomethyl)cyclopropyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c6-2-4-1-5(4)3-7/h4-5,7H,1-3,6H2/t4-,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFJLNNLCHRICT-UHNVWZDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1CO)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]1CO)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30547776
Record name [(1R,2S)-2-(Aminomethyl)cyclopropyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30547776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102225-89-8
Record name [(1R,2S)-2-(Aminomethyl)cyclopropyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30547776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-[(1R,2S)-2-(aminomethyl)cyclopropyl]methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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